The synthesis of 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) involves several steps that are designed to produce the compound efficiently while minimizing the use of hazardous materials. A notable synthetic route includes:
The chemical reactivity of 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) primarily involves nucleophilic substitutions and potential interactions typical of beta-blockers:
These reactions are critical for evaluating the compound's stability and compatibility in pharmaceutical formulations .
The mechanism of action for 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol), like other beta-blockers, involves:
The physical and chemical properties of 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) include:
These properties are essential for formulation development and determining appropriate storage conditions .
The primary applications of 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) include:
This complex carbazole-derived compound is formally identified by the systematic IUPAC name: 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol). Pharmaceutical standards organizations utilize several standardized synonyms, primarily designating it as Carvedilol Related Compound B (USP designation) or Carvedilol EP Impurity B in European Pharmacopoeia contexts [3] [6] [7]. Additional synonyms reflect its structural relationship to carvedilol and its status as a process impurity or degradation product:
Table 1: Official and Chemical Synonyms
Synonym Type | Designation |
---|---|
USP Official Name | Carvedilol Related Compound B |
EP Official Name | Carvedilol EP Impurity B |
Systematic Variant | (±)-3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) |
Alternative Chemical Name | 1,1'-((2-(2-Methoxy phenoxy)ethyl)nitrilo)bis(3-(9H-carbazol-4-yloxy)propan-2-ol) |
CAS Registry Number | 918903-20-5 |
The compound's naming reflects its bis-propanolamine-carbazole core structure linked through a secondary amine bearing a 2-(2-methoxyphenoxy)ethyl substituent. This nomenclature precisely defines the connectivity of the three aromatic systems (two carbazol-4-yl groups and one 2-methoxyphenyl group) via aliphatic chains containing hydroxyl and amine functional groups [1] [3].
The compound possesses the molecular formula C₃₉H₃₉N₃O₆, confirmed consistently across multiple chemical databases, vendor catalogs, and regulatory substance listings [1] [2] [6]. This formula accounts for 39 carbon atoms, 39 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms. Calculation of the exact molecular weight based on the formula and standard atomic masses yields 645.74 g/mol, which aligns with the value reported in USP Reference Standard documentation and chemical registries [6] [7]. This molecular mass is significantly higher than the parent drug carvedilol (406.47 g/mol) due to the presence of an additional carbazole-propanoloxy moiety replacing one hydrogen atom on the central nitrogen.
Table 2: Molecular Formula and Weight Comparison with Related Compounds
Compound Designation | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Carvedilol Related Comp. B | C₃₉H₃₉N₃O₆ | 645.74 |
Carvedilol (Parent Drug) | C₂₄H₂₆N₂O₄ | 406.47 |
Carvedilol EP Impurity A | C₃₆H₄₃N₃O₇ | 629.74 |
Carvedilol Bisalkylpyrocatechol | C₄₀H₄₂N₄O₆ | 650.79 |
The substantial increase in molecular weight compared to other carvedilol impurities (like EP Impurity A) underscores the incorporation of the second carbazole moiety, a defining structural feature of this compound [5] [6] [7].
3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) exhibits mixed stereochemistry at its two stereogenic centers. Each propanolamine chain contains a chiral carbon atom (the carbon bearing the secondary hydroxyl group). These two stereocenters are defined but can exist in various stereoisomeric configurations (R,R; S,S; R,S; S,R) [3] [7].
The material is typically handled and used as a diastereomeric mixture. This occurs because the synthesis of such bis-carbazole derivatives from carvedilol or its precursors often proceeds without stereochemical control, leading to racemization at one or both centers. Consequently, the compound is generally described as having unspecified optical activity in regulatory and commercial contexts [3]. The presence of multiple stereoisomers contributes to the complexity of its analytical characterization, particularly in chromatographic separations where diastereomers may exhibit distinct retention times.
Table 3: Stereochemical Properties
Property | Value/Description |
---|---|
Stereochemistry | Mixed (Diastereomeric Mixture) |
Defined Stereocenters | 2 |
E/Z Centers | 0 |
Optical Activity | Unspecified (Typically Racemic or Diastereomeric Mix) |
Chiral Element Source | Two Chiral Carbon Atoms (C* of Propanolamine Chains) |
While the provided search results lack explicit spectral data, fundamental spectroscopic properties can be inferred based on the compound's robustly defined structure and functional groups, supported by general chemical knowledge and references to its characterization in regulatory impurity contexts [3] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:The 1H NMR spectrum would display complex aromatic regions reflecting the protons of the two distinct carbazole systems (each presenting characteristic AA'BB' systems and potentially different substitution patterns influencing chemical shifts) and the 2-methoxyphenyl group. Key features would include singlets for the carbazole NH protons (~δ 8-10 ppm, exchangeable), signals for the methoxy group (δ ~3.7-3.9 ppm), methylene protons adjacent to oxygen and nitrogen (e.g., -OCH₂-, -NCH₂- multiplets spanning δ ~2.5-4.5 ppm), and methine protons of the chiral centers bearing the hydroxyl groups (CH-OH, δ ~3.5-4.5 ppm). The 13C NMR spectrum would confirm the presence of all 39 carbon atoms, showing signals for aromatic/olefinic carbons (δ 100-150 ppm), aliphatic carbons in the linkers (δ 40-70 ppm), and the methoxy carbon (δ ~55 ppm).
Infrared (IR) Spectroscopy:The IR spectrum would show prominent absorption bands characteristic of the key functional groups: strong, broad O-H stretch (~3200-3550 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), C=O absence (confirming lack of carbonyls), aromatic C=C stretches (~1450-1600 cm⁻¹), asymmetric/symmetric C-O-C stretches (~1000-1300 cm⁻¹), and potentially C-N stretches (~1000-1350 cm⁻¹).
Mass Spectrometry (MS):High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula via the exact mass of the [M+H]⁺ ion at m/z 646.2917 (Calc. for C₃₉H₄₀N₃O₆⁺). Electron Ionization (EI-MS) would likely show a molecular ion peak at m/z 645 (M⁺•), albeit potentially weak, with significant fragment ions arising from cleavage of the C-N bonds adjacent to the central nitrogen, loss of the methoxyphenoxyethyl moiety, and fragmentation of the carbazole rings themselves [7].
The available search results provide no specific data on single-crystal X-ray diffraction (SC-XRD) analysis or detailed solid-state characterization (e.g., polymorphism, crystal packing, unit cell parameters) for 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol). As a complex, flexible molecule with multiple rotatable bonds and typically isolated as a diastereomeric mixture, obtaining suitable single crystals for definitive SC-XRD structure determination is challenging.
Consequently, definitive information regarding its crystal system, space group, bond lengths, bond angles, torsion angles, hydrogen bonding patterns, and molecular conformation in the solid state is currently unreported in the accessible scientific or regulatory literature derived from these search results. Characterization for pharmaceutical impurity identification and quantification relies primarily on chromatographic methods (e.g., HPLC comparison with reference standards) and spectroscopic techniques like NMR and MS in solution, rather than solid-state structural methods [3] [6] [7]. The lack of crystallographic data highlights the reliance on solution-phase characterization for this specific carvedilol impurity.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5